Product packaging for Lamotrigine N2-glucuronide(Cat. No.:CAS No. 133310-19-7)

Lamotrigine N2-glucuronide

Cat. No.: B194312
CAS No.: 133310-19-7
M. Wt: 433.2 g/mol
InChI Key: IEVMENHZPOWVGO-XPORZQOISA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Significance of N-Glucuronidation in Xenobiotic Biotransformation

Glucuronidation represents a major Phase II metabolic pathway for a wide array of drugs, foreign compounds (xenobiotics), and endogenous substances. uomus.edu.iqwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iq This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). uomus.edu.iq The addition of the highly polar glucuronic acid group significantly increases the water solubility of the xenobiotic, which facilitates its elimination from the body, primarily through urine or feces. uomus.edu.iqwikipedia.org

N-glucuronidation specifically refers to the formation of a glucuronide conjugate at a nitrogen atom within the substrate molecule. uomus.edu.iq This is a common metabolic route for compounds containing aromatic and aliphatic amines, amides, and sulfonamides. uomus.edu.iq For many drugs with a tertiary amine group, N-glucuronidation is a prevalent metabolic pathway in humans. nih.gov This biotransformation is generally considered a detoxification process, as it typically leads to pharmacologically inactive and more readily excretable metabolites. uef.fi

Contextualizing Lamotrigine (B1674446) N2-Glucuronide within Lamotrigine Metabolic Pathways

The primary route of elimination for the anticonvulsant drug Lamotrigine is through hepatic metabolism, with less than 10% of the drug being excreted unchanged in the urine. nih.gov The main metabolic process is glucuronidation, catalyzed principally by the UGT1A4 and UGT2B7 isoforms of the UDP-glucuronosyltransferase enzymes. nih.govpharmgkb.org This process results in the formation of several glucuronide metabolites, with Lamotrigine N2-glucuronide being the most prominent. yecuris.comdrugbank.com

This compound is unequivocally the major metabolite of Lamotrigine in humans. yecuris.comnih.gov Following the administration of a radiolabeled dose of Lamotrigine, the N2-glucuronide conjugate was found to be the most abundant metabolite in urine. nih.gov In fact, studies have shown that this compound is the primary product generated during the biotransformation of Lamotrigine. yecuris.com This pharmacologically inactive metabolite is formed through glucuronidation at the N2 position of the triazine ring of the Lamotrigine molecule. drugbank.comresearchgate.net

The formation of this compound is the principal pathway for the metabolic clearance of Lamotrigine. nih.gov After a 240mg radiolabeled dose of lamotrigine, the 2-N-glucuronide accounted for 76% of the detected radioactivity. drugbank.com In contrast, unchanged Lamotrigine accounted for only 10%, and another metabolite, the 5-N-glucuronide, represented 10%. drugbank.com A minor 2-N-methyl metabolite and other metabolites made up the remainder. drugbank.com The extensive conversion to this compound underscores its critical role in the drug's disposition. researchgate.net This major metabolite is primarily excreted in the urine. drugbank.com

Data Tables

Table 1: Lamotrigine and its Major Metabolites

CompoundRole
LamotrigineParent Drug
This compoundMajor, inactive metabolite
Lamotrigine N5-glucuronideMinor metabolite
Lamotrigine N2-oxideMinor metabolite
2-N-methyl metaboliteMinor metabolite

Table 2: Enzymes Involved in Lamotrigine Metabolism

EnzymeRole in Lamotrigine Metabolism
UGT1A4Major enzyme in N2-glucuronidation
UGT2B7Contributes to N2-glucuronidation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16Cl2N5O6+ B194312 Lamotrigine N2-glucuronide CAS No. 133310-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMENHZPOWVGO-XPORZQOISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N5O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158073
Record name Lamotrigine 2-N-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133310-19-7, 135288-68-5
Record name 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133310-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamotrigine 2-N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamotrigine N2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamotrigine 2-N-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMOTRIGINE N2-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Mechanisms and Udp Glucuronosyltransferase Ugt Isoform Specificity in Lamotrigine N2 Glucuronidation

Overview of UDP-Glucuronosyltransferase (UGT) Enzyme Family and N-Glucuronidation.nih.govnih.govuef.finih.govfrontiersin.org

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of both endogenous and exogenous compounds, including many therapeutic drugs. frontiersin.orgnih.goveur.nl This process, known as glucuronidation, is a major Phase II conjugation reaction that converts lipophilic substances into more water-soluble and readily excretable metabolites. uef.finih.gov N-glucuronidation specifically refers to the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. frontiersin.orghelsinki.fi For lamotrigine (B1674446), this process leads to the formation of the inactive Lamotrigine N2-glucuronide, which constitutes the majority of the excreted drug. wikipedia.orgdrugbank.com

UGT enzymes are primarily membrane-bound proteins located within the endoplasmic reticulum (ER) of various tissues, with the highest concentrations found in the liver. uef.fimdpi.com Their catalytic site, where the glucuronidation reaction occurs, is situated within the lumen of the ER. mdpi.comresearchgate.net This specific localization necessitates that substrates cross the ER membrane to be metabolized. Some UGT isoforms have also been detected in the nuclear envelope and even the plasma membrane in certain cell types. mdpi.comnih.govwhiterose.ac.uk This membrane association is crucial for their function, as it positions them to metabolize a wide range of lipophilic compounds that partition into cellular membranes.

The glucuronidation reaction is dependent on a specific high-energy sugar donor molecule called uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). uef.finih.govontosight.ai UDPGA is synthesized from UDP-glucose and serves as the source of the glucuronic acid moiety that is transferred to the substrate by the UGT enzyme. ontosight.ai This transfer reaction is a bi-substrate process, requiring both the aglycone substrate (in this case, lamotrigine) and the UDPGA cofactor to be present at the enzyme's active site. frontiersin.org The reaction ultimately yields the glucuronidated product and UDP. frontiersin.org

The chemical basis of N-glucuronidation involves the nucleophilic character of a nitrogen atom in the substrate molecule. uef.fifrontiersin.org In the case of lamotrigine, the N2 position on the triazine ring is the primary site for this reaction. nih.gov This specific nitrogen atom acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA. This reaction is believed to proceed via an SN2-like mechanism. frontiersin.org The result is the formation of a covalent bond between the nitrogen atom and the glucuronic acid, creating the this compound metabolite.

Primary UGT Isoforms Responsible for Lamotrigine N2-Glucuronidation

While the UGT enzyme family is extensive, specific isoforms exhibit distinct but sometimes overlapping substrate specificities. Research has identified two primary UGT isoforms that play significant roles in the N2-glucuronidation of lamotrigine: UGT1A4 and UGT2B7. nih.govresearchgate.net

UGT1A4 is widely recognized as the principal enzyme responsible for the N2-glucuronidation of lamotrigine in humans. nih.govnih.govresearchgate.netpharmgkb.org Studies using human liver microsomes and recombinant UGT1A4 have consistently demonstrated its significant role in this metabolic pathway. nih.govnih.gov The kinetics of UGT1A4-mediated lamotrigine glucuronidation typically follow a Michaelis-Menten model. nih.govpharmgkb.orgresearchgate.net Hecogenin (B1673031), a known specific inhibitor of UGT1A4, has been shown to dose-dependently inhibit lamotrigine N2-glucuronidation in human liver microsomes, further solidifying the primary role of this isoform. nih.govnih.gov

Research Findings on Lamotrigine Glucuronidation Kinetics

Enzyme/SystemKinetic ModelKm (μM)Reference
Human Liver Microsomes (Michaelis-Menten component)Michaelis-Menten2234 ± 774 nih.govpharmgkb.org
Human Liver Microsomes (Hill component)Hill1869 ± 1286 nih.govpharmgkb.org
Recombinant UGT1A4Michaelis-Menten1558 nih.govpharmgkb.orgresearchgate.net

UGT Isoform Contribution to Lamotrigine N2-Glucuronidation

UGT IsoformKinetic ComponentRelative ContributionReference
UGT1A4Michaelis-MentenMajor nih.govnih.govpharmgkb.org
UGT2B7HillMinor nih.govnih.govpharmgkb.org

Role of UGT2B10 in Lamotrigine N2-Glucuronidation

Recent comprehensive studies have identified UGT2B10 as a major contributor to the N2-glucuronidation of lamotrigine, sharing a predominant role with UGT1A4. nih.govresearchgate.netresearcher.life Through robust reaction phenotyping strategies, including the use of human recombinant UGTs and chemical inhibition in human liver microsomes, the significant involvement of UGT2B10 has been quantitatively established. nih.govresearchgate.net

These studies utilized selective chemical inhibitors, such as desloratadine (B1670295) for UGT2B10, to parse its contribution from other isoforms. nih.govresearcher.life By integrating various orthogonal approaches, including scaling with relative expression factors (REF) and relative activity factors (RAF), the fraction of lamotrigine metabolism (fm) attributable to UGT2B10 was determined. nih.govresearchgate.netresearcher.life Furthermore, nascent evidence suggests that the well-documented pharmacokinetic interaction between lamotrigine and valproic acid may stem from the inhibition of the UGT2B10-mediated metabolic pathway. researchgate.netresearcher.life

Table 1: Quantitative Contribution of UGT2B10 to Lamotrigine N2-Glucuronidation
ParameterValueMethodologySource
Fraction Metabolized (fm)0.32–0.57REF- and RAF-scaling, chemical inhibition researcher.life
Inhibitor Used for ConfirmationDesloratadine (UGT2B10-selective)Chemical inhibition in human liver microsomes nih.govresearcher.life
Implicated Drug-Drug InteractionInhibition by Valproic AcidIn vivo inhibition of UGT2B10-mediated pathway researchgate.netresearcher.life

Contribution of Other UGT Isoforms to Lamotrigine N2-Glucuronidation

While UGT1A4 and UGT2B10 are considered the primary catalysts, mapping experiments with human recombinant UGTs have shown that several other isoforms can also catalyze the formation of this compound. nih.govresearchgate.netresearcher.life These include UGT1A1, UGT1A3, UGT1A9, and UGT2B4, although their relative contributions appear to be less significant. nih.govresearcher.lifenih.gov

UGT1A3 Activity

UGT1A3 has been identified as an enzyme that can form this compound. nih.govpharmgkb.org However, its efficiency is substantially lower than that of UGT1A4. nih.govnih.gov Studies measuring its activity reported a low intrinsic clearance, indicating it is a weak substrate for this isoform. nih.govnih.gov

UGT1A9 Activity

Mapping experiments have included UGT1A9 as one of the isoforms with the ability to form this compound. nih.govresearcher.life The expression of UGT1A9 can be regulated by factors such as peroxisome proliferator-activated receptor alpha (PPARα), which could influence its metabolic capacity. nih.govmdpi.com

UGT2B4 Activity

The role of UGT2B4 in lamotrigine metabolism is subject to conflicting reports. While some comprehensive UGT mapping studies list it as a contributing enzyme, nih.govresearcher.life other research focusing on specific isoforms found no measurable UGT2B4 activity towards lamotrigine glucuronidation. nih.gov This discrepancy highlights the complexity of defining the roles of lower-activity enzymes.

Table 2: Summary of Activity of Other UGT Isoforms in Lamotrigine N2-Glucuronidation
UGT IsoformObserved Activity / Key FindingIntrinsic Clearance (µl/min/mg protein)Source
UGT1A1Catalyzes N2-glucuronidation in recombinant systems.Not reported nih.govresearcher.life
UGT1A3Catalyzes N2-glucuronidation; considered a weak substrate.0.02 nih.gov
UGT1A9Identified as a catalyst in recombinant UGT mapping.Not reported nih.govresearcher.life
UGT2B4Conflicting reports: some studies show activity, others report no measurable activity.Not measurable in one study nih.govresearcher.lifenih.gov

Regioselectivity of Glucuronidation: N2 vs. N5 Position

Lamotrigine possesses two potential sites for direct N-glucuronidation on its triazine ring: the N2 and N5 positions. researchgate.net Clinical and in vitro studies have consistently demonstrated that the reaction is highly regioselective, with the N2 position being the overwhelmingly preferred site of conjugation. drugbank.com

Following an oral dose in humans, the majority of the metabolized drug is recovered in the urine as the 2-N-glucuronide conjugate. drugbank.com The 5-N-glucuronide is formed, but to a much lesser extent. drugbank.com In vitro assays using human liver microsomes support this observation, showing that the rate of N5-glucuronide formation is approximately 20% of the rate of N2-glucuronidation. This preference for the N2 position is a key feature of lamotrigine's metabolic profile.

Table 3: Regioselectivity of Lamotrigine Glucuronidation
MetabolitePercentage of Recovered Dose (in urine)Relative In Vitro Formation RateSource
This compound~76%100% (Reference) drugbank.com
Lamotrigine N5-glucuronide~10%~20% (of N2-glucuronide rate) drugbank.com

In Vitro Enzymatic Characterization and Kinetic Analysis of Lamotrigine N2 Glucuronidation

Atypical Reaction Kinetics of Lamotrigine (B1674446) N2-Glucuronidation in Liver Microsomes

The Hill component of the kinetic model for lamotrigine N2-glucuronidation is characterized by cooperative binding, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. Research has identified that the UGT2B7 enzyme is responsible for this portion of the metabolic activity. nih.govresearchgate.net The kinetic parameters for the Hill component, as determined from studies with human liver microsomes, are detailed in the table below. nih.govresearchgate.net

ParameterValue (Mean +/- SD)
S50 (Hill Constant) 1869 +/- 1286 µM
n (Hill Coefficient) 0.65 +/- 0.16

This table presents the kinetic parameters for the Hill component of lamotrigine N2-glucuronidation in human liver microsomes.

The Michaelis-Menten component of the kinetic model represents a more classical, non-cooperative enzyme kinetic profile. This component of lamotrigine N2-glucuronidation is attributed to the activity of the UGT1A4 enzyme. nih.govresearchgate.net The table below summarizes the Michaelis-Menten kinetic parameters observed in human liver microsomes. nih.govresearchgate.net

ParameterValue (Mean +/- SD)
Km (Michaelis Constant) 2234 +/- 774 µM

This table displays the Michaelis-Menten kinetic parameter for lamotrigine N2-glucuronidation in human liver microsomes.

Specific Kinetic Parameters for Recombinant UGT Isoforms

To further elucidate the roles of individual UGT enzymes in lamotrigine N2-glucuronidation, studies have been conducted using recombinant UGT isoforms. These studies allow for the characterization of the kinetic parameters of each specific enzyme in isolation.

Investigations with recombinant UGT1A4 have confirmed its role in the N2-glucuronidation of lamotrigine. This isoform exhibits Michaelis-Menten kinetics when studied in isolation. nih.govresearchgate.net The specific kinetic constant for UGT1A4 is provided in the following table.

EnzymeKm (Michaelis Constant)
Recombinant UGT1A4 1558 µM

This table shows the Michaelis constant (Km) for lamotrigine N2-glucuronidation catalyzed by recombinant UGT1A4.

While recombinant UGT2B7 demonstrates only low activity towards lamotrigine on its own, its involvement in the Hill component of microsomal N2-glucuronidation is strongly suggested by inhibition and activation studies. nih.govresearchgate.net The activity of UGT2B7 is inhibited by zidovudine (B1683550) and fluconazole (B54011), and notably activated by bovine serum albumin (BSA). nih.govresearchgate.net This activation by BSA is a key characteristic pointing to UGT2B7's contribution to the atypical kinetics observed in liver microsomes. nih.govresearchgate.net

Factors Influencing In Vitro Glucuronidation Kinetics

Effect of Protein Additives (e.g., Bovine Serum Albumin)

The inclusion of proteins, such as bovine serum albumin (BSA), in in vitro enzyme assays can significantly alter the observed kinetic parameters, a phenomenon known as the "albumin effect." flinders.edu.audntb.gov.ua For lamotrigine N2-glucuronidation, the presence of BSA has been shown to have a notable impact, particularly on the activity attributed to the UGT2B7 enzyme.

The effect of BSA is further highlighted in studies of drug-drug interactions. For example, the inhibitory constant (Kᵢ) of valproic acid on the Hill component of lamotrigine N2-glucuronidation was found to be dramatically lower in the presence of 2% BSA (387 ± 12 µM) compared to its absence (2465 ± 370 µM). nih.govresearchgate.netpharmgkb.org This suggests that BSA enhances the apparent affinity of the inhibitor. Interestingly, for the UGT1A4-mediated component of the reaction, the inclusion of albumin has been reported to cause an increase in the unbound Michaelis-Menten constant (Kₘ), indicating a deviation from typical albumin effects seen with other enzymes. plos.org While BSA's effects on UGT1A4 are generally considered minor, its influence on UGT2B7 is significant and reproducible. nih.gov

ConditionParameterValue (µM)Enzyme Component ImplicatedReference
Absence of BSAValproic Acid Kᵢ2465 ± 370UGT2B7 (Hill Component) nih.govresearchgate.netpharmgkb.org
Presence of 2% BSAValproic Acid Kᵢ387 ± 12UGT2B7 (Hill Component) nih.govresearchgate.netpharmgkb.org
Presence of BSALamotrigine Kₘ (unbound)IncreasedUGT1A4 plos.org

Impact of Membrane Disruptive Agents

UDP-glucuronosyltransferases are membrane-bound proteins with their active sites located within the lumen of the endoplasmic reticulum. xenotech.com This positioning results in a phenomenon known as latency, where the full catalytic activity of the enzyme is not observed in standard in vitro microsomal preparations unless the membrane barrier is disrupted. To overcome this, membrane disruptive agents are commonly employed in UGT assays. xenotech.comresearchgate.net

Alamethicin (B1591596), a pore-forming peptide, is frequently used to permeabilize the microsomal membrane, allowing the cofactor UDP-glucuronic acid (UDPGA) and substrates to freely access the enzyme's active site. researchgate.netnih.govmdpi.com Studies characterizing lamotrigine glucuronidation routinely pre-incubate liver microsomes with alamethicin to ensure the measurement of maximal enzyme activity. nih.govmdpi.com The use of such agents is critical for obtaining accurate kinetic data and for the reliable in vitro to in vivo extrapolation of metabolic clearance. xenotech.com

Other substances can also disrupt membrane integrity and influence enzyme activity. It has been noted that high concentrations of solvents, such as 5% v/v dimethyl sulfoxide (B87167) (DMSO), may selectively alter the activities of the microsomal UGTs that contribute to lamotrigine N2-glucuronidation. researchgate.net

AgentTypePurpose in UGT AssaysReference
AlamethicinPore-forming peptideEliminates enzyme latency by permeabilizing the microsomal membrane, allowing substrate and cofactor access to the active site. xenotech.comresearchgate.netnih.gov
Dimethyl Sulfoxide (DMSO)Organic solventUsed to dissolve compounds; high concentrations may disrupt membrane integrity and alter UGT activity. researchgate.net
Brij 58DetergentAlternative agent used to enhance membrane permeability and measure UGT activity. researchgate.net

Molecular and Genetic Determinants of Ugt Activity in Lamotrigine N2 Glucuronidation

Genetic Polymorphisms in UGT1A4 Affecting Activity

UGT1A4 is the principal enzyme mediating the N-glucuronidation of lamotrigine (B1674446). plos.orgliverpool.ac.uknih.gov Genetic variations within the UGT1A4 gene, especially non-synonymous single nucleotide polymorphisms (SNPs) that result in amino acid changes, can alter the enzyme's catalytic function and have clinically relevant consequences for lamotrigine metabolism. researchgate.netmaayanlab.cloud Two of the most extensively studied variants are UGT1A42* and UGT1A43*. researchgate.netresearchgate.net

The UGT1A42* allele (also known as rs6755571) involves a single C>A nucleotide change at position 70 of the coding sequence. researchgate.netgenesight.com This substitution results in the replacement of the amino acid proline with threonine at codon 24 (P24T). researchgate.netgenesight.com

In vitro studies, which examine enzyme function in a controlled laboratory setting, have suggested that the UGT1A42 variant may lead to decreased enzyme activity. genesight.com However, clinical findings in patients have been less conclusive. genesight.com Some clinical studies have reported a trend towards higher serum concentrations of lamotrigine in individuals carrying the UGT1A42 variant, which would be consistent with reduced metabolic activity. researchgate.netpharmgkb.org For instance, one study of Danish patients found that individuals carrying the wild-type C-allele had 22% lower lamotrigine concentration/dose ratios compared to heterozygous carriers of the variant A-allele, suggesting the variant is associated with reduced clearance. nih.gov Other in vivo studies, however, found that the allele was too rare in their study population to determine its effect, or that the results were not statistically significant. genesight.com

The UGT1A43* allele (rs2011425) is characterized by a T>G substitution at nucleotide 142. researchgate.netresearchgate.net This leads to an amino acid change from leucine (B10760876) to valine at codon 48 (L48V). researchgate.netgenesight.com This polymorphism is one of the most well-researched variants of the UGT1A4 gene. researchgate.netresearchgate.net

In contrast to the UGT1A42* variant, multiple in vivo studies have consistently demonstrated that the UGT1A43* allele is associated with increased enzyme activity. genesight.com Clinical investigations have found that carriers of the G allele (both heterozygous TG and homozygous GG genotypes) have significantly lower serum concentrations of lamotrigine compared to individuals with the wild-type TT genotype. plos.orggenesight.com This indicates a faster rate of glucuronidation and clearance of the drug from the body. plos.orggenesight.com While one in vitro study reported conflicting findings of a decreased glucuronidation rate, the authors suggested this might be due to differences in experimental design or the stability of the enzyme preparations used. genesight.com A meta-analysis pooling data from several studies confirmed that the UGT1A43* polymorphism significantly influences the concentration-to-dose ratio (CDR) of lamotrigine. plos.org

The genetic makeup of the UGT1A4 gene can significantly influence the rate at which lamotrigine is glucuronidated. The UGT1A43* (L48V) variant is robustly linked to increased glucuronidation activity, resulting in lower plasma concentrations of lamotrigine. researchgate.netresearchgate.netgenesight.com This enhanced metabolism can affect the drug's efficacy. nih.govgenesight.com

The clinical impact of the UGT1A42* (P24T) variant is less defined. While some evidence points toward decreased enzyme activity and consequently higher drug concentrations, the findings are not as consistent as those for UGT1A43*. researchgate.netgenesight.compharmgkb.orgnih.gov The conflicting results may be due to the lower frequency of this allele in some populations and potential interactions with other genetic and non-genetic factors. genesight.com

Table 1: Summary of UGT1A4 Polymorphisms and their Effect on Lamotrigine Glucuronidation

Polymorphism Allele Change (dbSNP ID) Amino Acid Change Observed Effect on Lamotrigine Metabolism Clinical Consequence
UGT1A4*2 c.70 C>A (rs6755571) Proline to Threonine (P24T) Decreased or no significant change in enzyme activity. genesight.compharmgkb.orgnih.gov Trend towards higher serum concentrations. researchgate.netpharmgkb.org
UGT1A4*3 c.142 T>G (rs2011425) Leucine to Valine (L48V) Increased enzyme activity and glucuronidation rate. plos.orggenesight.com Significantly lower serum concentrations. researchgate.netgenesight.com

Genetic Polymorphisms in UGT2B7 Affecting Activity

While UGT1A4 is the primary enzyme, UGT2B7 also contributes to the glucuronidation of lamotrigine. nih.govresearchgate.netcolab.ws Therefore, genetic variations in the UGT2B7 gene can also influence the drug's pharmacokinetics. pharmgkb.orgnih.gov

The UGT2B7 -161C>T polymorphism (rs7668258), located in the promoter region of the gene, has been associated with altered lamotrigine metabolism. pharmgkb.orgcolab.ws Studies have shown that patients with the homozygous variant TT genotype have a lower clearance of lamotrigine compared to those with the CC or CT genotypes. pharmgkb.orgnih.govnih.govpharmgkb.org This suggests that the T allele is associated with reduced enzyme activity.

A meta-analysis concluded that individuals with the homozygous TT variant had significantly higher concentration-to-dose ratio (CDR) values than those with the wild-type (CC) or heterozygous (CT) genotypes. nih.gov Similarly, a pharmacokinetic study in Thai patients found that lamotrigine clearance was 18% lower in individuals carrying at least one T allele (CT or TT genotypes) compared to those with the CC genotype. researchgate.net

The UGT2B7 372A>G polymorphism (no dbSNP ID consistently reported in sources, sometimes linked to H268Y or rs7439366 but with conflicting information) is another variant that affects lamotrigine clearance. pharmgkb.orgnih.govsysrevpharm.org Research has demonstrated that lamotrigine clearance is markedly higher in patients with the homozygous GG genotype. nih.govnih.govpharmgkb.org One population pharmacokinetic analysis reported that clearance was 117% higher in individuals with the GG genotype compared to those with the AA genotype. nih.govnih.govpharmgkb.org This finding points to significantly increased glucuronidation activity associated with the G allele. nih.gov A study in patients with depression suggested that this increased metabolism might also occur within the brain, as individuals with the A/A genotype showed a better therapeutic response to lamotrigine augmentation therapy than those with an A/G or G/G genotype. sysrevpharm.org

Table 2: Summary of UGT2B7 Polymorphisms and their Effect on Lamotrigine Glucuronidation

Polymorphism Allele Change (dbSNP ID) Location Observed Effect on Lamotrigine Metabolism Clinical Consequence
-161C>T C>T (rs7668258) Promoter Region Decreased enzyme activity/clearance in T-allele carriers. nih.govresearchgate.net Higher concentration-to-dose ratio in TT genotype. pharmgkb.orgnih.gov
372A>G A>G Coding Region Increased enzyme activity/clearance in G-allele carriers. nih.govnih.gov Significantly lower concentrations in GG genotype. nih.govpharmgkb.org

Correlations with Lamotrigine Metabolism

Initial research identified UGT1A4 as the main enzyme responsible for the hepatic metabolism of lamotrigine. liverpool.ac.uk However, further comprehensive studies have revealed a more complex mechanism involving multiple UGT isoforms. In vitro experiments using human recombinant UGTs have demonstrated that several isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B10, are capable of catalyzing the formation of Lamotrigine N2-glucuronide. nih.gov

Studies on human liver microsomes have shown that the N2-glucuronidation of lamotrigine follows atypical kinetics. This kinetic profile can be described by a model that combines both the Hill and Michaelis-Menten equations. researchgate.net Research has indicated that UGT1A4 is responsible for the Michaelis-Menten component of this metabolic process, while UGT2B7 contributes to the Hill component. researchgate.net More recent investigations, utilizing robust reaction phenotyping strategies, have further clarified the contributions of these enzymes. By integrating various orthogonal approaches, it was quantitatively determined that UGT1A4 and UGT2B10 are the major contributors to Lamotrigine N2-glucuronidation. nih.gov The fraction of lamotrigine metabolized (fm) by UGT1A4 was estimated to be between 0.42 and 0.64, while the fm for UGT2B10 ranged from 0.28 to 0.49. nih.gov

The correlation is also evident in the context of drug-drug interactions. For instance, the interaction between lamotrigine and valproic acid is attributed to the inhibition of UGT2B7, which leads to a reduction in the formation of this compound and consequently, decreased clearance of lamotrigine. researchgate.net

Interindividual Variability in UGT Expression and Activity

Significant interindividual variability exists in the pharmacokinetics of lamotrigine, largely attributable to differences in the expression and activity of UGT enzymes responsible for its N2-glucuronidation. nih.govnih.gov This variability is influenced by genetic polymorphisms within the UGT genes. annaly-nevrologii.com

Genetic variants in UGT1A4 and UGT2B7 have been a primary focus of research. nih.gov For example, the UGT2B7 -161C>T (rs7668258) polymorphism has been associated with the concentration-to-dose ratio of lamotrigine. nih.gov Studies have shown that patients with the UGT2B7 -161TT genotype have lower lamotrigine clearance compared to those with the GT and GG genotypes. nih.govnih.gov Conversely, clearance was found to be notably higher in individuals with the UGT2B7 372 GG genotype compared to the AA genotype. nih.govnih.gov These genetic differences can alter enzyme activity and expression, thereby affecting the rate of this compound formation and the systemic exposure to the parent drug. nih.gov

The table below summarizes findings on the impact of specific UGT genotypes on lamotrigine metabolism.

GenePolymorphismGenotypeEffect on Lamotrigine Metabolism
UGT2B7-161C>T (rs7668258)TTLower clearance compared to GT and GG genotypes. nih.govnih.gov
UGT2B7372A>GGG117% higher clearance compared to AA genotype. nih.govnih.gov

Beyond specific, well-characterized polymorphisms, broader genetic factors affecting the transcription and catalytic activity of UGTs in the liver also contribute to this variability. pharmgkb.org The expression of UGT enzymes is not static and can be influenced by various factors, leading to wide-ranging glucuronidation capacities among individuals. mdpi.com This inherent variability in the enzymes that produce this compound is a key determinant of the differing metabolic profiles observed in patients. nih.gov

Comparative Glucuronidation of Lamotrigine N2 Glucuronide Across Biological Systems

Species Differences in N-Glucuronidation of Xenobiotics

The biotransformation of foreign compounds (xenobiotics) via N-glucuronidation is a key detoxification pathway, but its efficiency and characteristics display marked differences among various species. nih.govresearchgate.netnih.gov

Inter-species Variability in N-Glucuronidation Capacity

The capacity for N-glucuronidation of xenobiotics is not uniform across species. nih.govresearchgate.netnih.gov While no common laboratory animal is entirely deficient in this metabolic process, the ability to form N-glucuronides is highly dependent on the specific compound being metabolized. nih.gov Generally, species differences for compounds forming non-quaternary N-conjugates, such as arylamines and sulfonamides, are quantitative rather than qualitative. nih.gov However, for tertiary amines that form quaternary N-glucuronides, like lamotrigine (B1674446), the interspecies variability is particularly high. researchgate.netnih.govhyphadiscovery.comtandfonline.comhyphadiscovery.com Among preclinical species, rabbits and guinea pigs often show a higher capacity for this type of conjugation. nih.gov The formation of quaternary ammonium (B1175870) glucuronides from tertiary amines is a reaction that is largely, though not exclusively, observed in humans and higher primates. tandfonline.com

Differences in Glucuronidation Rates Compared to Human Systems

When specifically considering lamotrigine, the rate of N2-glucuronide formation is significantly higher in humans compared to other species. nih.gov One study found that the specific activity of lamotrigine glucuronidation in human liver microsomes was twofold higher than in rabbit liver microsomes. nih.gov The activity was over 20 times lower in monkey liver microsomes and almost undetectable in rat liver microsomes. nih.gov However, treatment with phenobarbital (B1680315) was shown to slightly increase this activity in rats. nih.gov

This trend of higher N-glucuronidation rates in humans compared to animals is a general observation for many xenobiotics, especially for aliphatic tertiary amines and aromatic N-heterocycles. researchgate.netnih.govhyphadiscovery.comtandfonline.com This is largely attributed to the activity of specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A4 and UGT2B10, which are more prominent in humans. researchgate.netnih.govhyphadiscovery.comtandfonline.com For instance, rodents lack a homologous gene for human UGT1A4, which is a key enzyme in the N-glucuronidation of many compounds. hyphadiscovery.com

A comparative study on lamotrigine N2-glucuronidation in liver microsomes from various species revealed substantial activity in humanized-liver mice, humans, marmosets, and rabbits. nih.gov In contrast, monkeys, minipigs, guinea pigs, rats, and mice showed lower activities. nih.gov Another study investigating the glucuronidation of diclofenac (B195802) found that the metabolic rate in rat liver microsomes was the slowest, while monkey liver microsomes exhibited the highest rate. mdpi.com

Below is a table summarizing the comparative N2-glucuronidation activity of lamotrigine in liver microsomes from different species.

SpeciesRelative N2-Glucuronidation Activity
HumanHigh
Humanised-liver miceHigh
MarmosetHigh
RabbitHigh
MonkeyLow
MinipigLow
Guinea PigLow
RatLow
MouseLow

Data compiled from a study by Nakajima et al. (2019). nih.gov

Considerations for In Vitro Studies with Animal Microsomes

The significant species differences in N-glucuronidation necessitate careful consideration when using animal-derived in vitro systems to predict human metabolism. nih.govhelsinki.fi The apparent absence of N-glucuronides in the urine of some animal species may not signify an inability to form these conjugates, as they might be excreted through bile instead. nih.gov Furthermore, issues like the degradation of metabolites or low recovery during in vivo studies can complicate the interpretation of data. nih.gov

For in vitro studies using animal liver microsomes, the incubation conditions are crucial and often depend on both the substrate and the species being studied. nih.gov The significant differences in UGT enzyme profiles, such as the absence of a UGT1A4 homolog in rodents, can be a major hurdle in accurately predicting human in vivo glucuronidation. hyphadiscovery.com This highlights the importance of utilizing human-derived materials in early-stage drug development to get a more accurate picture of metabolic pathways. helsinki.fi The use of liver microsomes from various species in studies of compounds like ciclopirox (B875) and wushanicaritin (B600778) has demonstrated remarkable differences in glucuronidation rates and the primary UGT enzymes involved, further emphasizing the species-dependent nature of this metabolic pathway. mdpi.comresearchgate.net

In Vitro Systems for Studying Lamotrigine Glucuronidation

To understand the intricacies of lamotrigine glucuronidation, various in vitro systems are employed, each offering unique advantages in characterizing the metabolic process.

Human Liver Microsomes (HLM)

Human liver microsomes (HLM) are a standard and widely used in vitro tool for studying drug metabolism, including the N-glucuronidation of lamotrigine. nih.govnih.govresearchgate.net HLMs contain a rich complement of drug-metabolizing enzymes, including the UGTs responsible for glucuronidation. nih.gov

Studies using HLM have been instrumental in characterizing the kinetics of lamotrigine N2-glucuronide formation. nih.gov Research has shown that the glucuronidation of lamotrigine in HLM follows Michaelis-Menten kinetics, with an apparent Vmax of 0.65 nmol/min/mg and a Km of 2.56 mM. nih.gov However, other studies have reported atypical kinetics, suggesting the involvement of multiple enzymes. researchgate.netpharmgkb.org One such study described the kinetics as a combination of the Hill equation and the Michaelis-Menten equation. researchgate.netpharmgkb.org

A significant finding from HLM studies is the considerable interindividual variation in the rate of lamotrigine glucuronidation. nih.govnih.gov A four- to five-fold variation in the formation of the N2-glucuronide has been observed across different HLM banks. nih.gov This variability is likely due to genetic polymorphisms in the UGT enzymes. mdpi.com Despite this variability, HLM remains a crucial system for initial metabolic profiling and for investigating potential drug-drug interactions. For instance, studies with HLM have shown that chlorpromazine (B137089) can inhibit lamotrigine glucuronidation. nih.gov

The following table presents kinetic parameters for lamotrigine N2-glucuronidation in human liver microsomes from a study by Magdalou et al. (1992). nih.gov

Kinetic ParameterValue
Apparent Vmax0.65 nmol/min/mg
Apparent Km2.56 mM
Average Glucuronidation Rate (n=4)0.43 ± 0.14 nmol/min/mg

Recombinant Human UGT Enzymes (e.g., expressed in baculovirus-infected insect cells, HEK293 cells)

To pinpoint the specific UGT isoforms responsible for lamotrigine's N2-glucuronidation, researchers utilize recombinant human UGT enzymes. helsinki.finih.govresearchgate.net These enzymes are produced in various expression systems, such as baculovirus-infected insect cells or human embryonic kidney (HEK293) cells, which allow for the study of individual enzyme activity in isolation. helsinki.firesearchgate.net

Initial studies identified UGT1A4 as a major enzyme involved in the formation of the this compound. nih.govresearchgate.netpharmgkb.org Recombinant UGT1A4 has been shown to catalyze this reaction with an intrinsic clearance of 0.28 µl/min/mg protein. nih.gov UGT1A3 also contributes to this pathway, but with a much lower intrinsic clearance of 0.02 µl/min/mg protein, while UGT2B7 and UGT2B4 showed no measurable activity in one study. nih.gov

More recent and detailed investigations using a broader panel of recombinant UGTs have revealed a more complex picture. nih.govresearchgate.net These studies have confirmed the primary role of UGT1A4 but have also identified UGT2B10 as a significant contributor to lamotrigine N2-glucuronidation. nih.govresearchgate.net In fact, mapping experiments have shown that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B10, can catalyze this reaction. nih.govresearchgate.net By applying relative expression and activity factors, it was determined that UGT1A4 and UGT2B10 are the two major isoforms involved. nih.govresearchgate.net

Studies with recombinant UGT1A4 expressed in HEK293 cells have demonstrated Michaelis-Menten kinetics for lamotrigine N2-glucuronidation with a Km of 1558 µM. researchgate.netpharmgkb.org While recombinant UGT2B7 showed low activity, its inhibition by specific compounds suggested its responsibility for the Hill component observed in HLM kinetics. researchgate.netpharmgkb.org

The table below summarizes the key human UGT enzymes involved in Lamotrigine N2-glucuronidation based on data from various in vitro studies.

UGT IsoformRole in Lamotrigine N2-glucuronidationExpression System for Study
UGT1A4Major contributorRecombinant (HEK293, baculovirus-infected insect cells)
UGT2B10Major contributorRecombinant
UGT1A3Minor contributorRecombinant
UGT2B7Contributes to atypical kinetics (Hill component)Recombinant
UGT1A1Catalytic activity observedRecombinant
UGT1A9Catalytic activity observedRecombinant
UGT2B4Catalytic activity observedRecombinant

This table is a compilation of findings from multiple research articles. nih.govresearchgate.netpharmgkb.orgnih.govresearchgate.net

Human Hepatocytes

The liver is a primary site for the metabolism of the anticonvulsant drug lamotrigine, with isolated human hepatocytes actively catalyzing its conversion to this compound. doctorlib.org This process is a major metabolic pathway in humans. doctorlib.orgtandfonline.comnih.gov In vitro studies using human hepatocytes have been crucial in elucidating the specifics of this biotransformation.

When human hepatocytes are incubated with lamotrigine, this compound is consistently identified as the major metabolite. tandfonline.comnih.gov This contrasts with observations in hepatocytes from other species, such as mice, where lamotrigine N2-oxide is the predominant product. tandfonline.comnih.gov The formation of this compound in human hepatocytes is significantly influenced by the activity of specific UDP-glucuronosyltransferase (UGT) enzymes.

Research has identified UGT1A4 as a key enzyme in the N2-glucuronidation of lamotrigine. doctorlib.orgtandfonline.com Studies using human liver microsomes have shown that the kinetics of this compound formation can be complex, sometimes exhibiting atypical patterns that suggest the involvement of multiple enzymes. nih.govresearchgate.net For instance, one study described the kinetics using a model that combined both the Hill and Michaelis-Menten equations. nih.govresearchgate.net The Michaelis-Menten component of this activity was attributed to UGT1A4. nih.govresearchgate.net

Further investigations have implicated other UGT isoforms in this metabolic process. While UGT1A4 is considered a primary contributor, studies have also suggested the involvement of UGT2B7 and, more recently, UGT2B10. nih.govresearchgate.netresearchgate.netresearcher.life The contribution of UGT2B7 has been associated with the Hill component observed in kinetic studies with human liver microsomes. nih.govresearchgate.net More recent research using various in vitro techniques, including chemical inhibition and scaling factors, has pointed to UGT2B10 as another significant enzyme in lamotrigine N2-glucuronidation, with its contribution estimated to be substantial. researchgate.netresearcher.life

In addition to glucuronidation, human hepatocytes can also facilitate other metabolic pathways for lamotrigine, albeit to a lesser extent. For example, the formation of a glutathione (B108866) conjugate, indicative of bioactivation to a reactive arene oxide intermediate, has been demonstrated in human hepatocytes. nih.govacs.org

The table below summarizes key findings from studies on lamotrigine glucuronidation in human liver preparations.

Interactive Data Table: Kinetic Parameters of Lamotrigine N2-Glucuronidation in Human Liver Preparations

PreparationEnzyme(s) ImplicatedKinetic Model/ParameterValueReference
Human Liver MicrosomesMultiple UGTsApparent Vmax0.65 nmol/min/mg nih.gov
Human Liver MicrosomesMultiple UGTsApparent Km2.56 mM nih.gov
Human Liver MicrosomesUGT1A4 & UGT2B7Hill Component (Km)1869 ± 1286 µM nih.govresearchgate.net
Human Liver MicrosomesUGT1A4 & UGT2B7Michaelis-Menten Component (Km)2234 ± 774 µM nih.govresearchgate.net
Human Liver MicrosomesUGT1A4Intrinsic Clearance0.28 µL/min/mg protein nih.gov
Recombinant UGT1A4UGT1A4Km1558 µM nih.govresearchgate.net
Human Liver Microsomes-Average Glucuronidation Rate0.43 ± 0.14 nmol/min/mg nih.gov
Human Liver Microsomes-Range of LTGG Formation0.15-0.78 nmol/min/mg protein nih.gov

Analytical Methodologies for in Vitro Research of Lamotrigine N2 Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating Lamotrigine (B1674446) N2-glucuronide from its parent drug, lamotrigine, and other potential metabolites within an in vitro reaction matrix.

Liquid chromatography is the most widely used separation technique for the analysis of lamotrigine and its metabolites. fabad.org.tr It relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the in vitro analysis of Lamotrigine N2-glucuronide formation. nih.gov In these studies, which often use human liver microsomes, HPLC systems equipped with UV-diode array detectors (DAD) are frequently used to quantify the metabolite. nih.govmdpi.com The separation is typically achieved using reverse-phase columns.

For instance, one method developed to characterize the N-glucuronidation of lamotrigine in human liver microsomes utilized HPLC to separate the formed this compound from the parent compound for subsequent quantification. nih.gov Another HPLC-DAD assay developed for cultured HepaRG cells, a relevant in vitro model for metabolic studies, demonstrates the robustness of this technique. nih.gov This method used a C18 column and a mobile phase consisting of acetonitrile, methanol (B129727), and a water-triethylamine mixture, allowing for the successful separation and quantification of lamotrigine. nih.gov While this specific study focused on the parent drug, the methodology is directly applicable to separating it from its more polar glucuronide metabolite. An adapted HPLC method with UV detection has been successfully used for the analysis of both lamotrigine and this compound. mdpi.com

ParameterConditionSource
Stationary Phase (Column)C8 or C18 columns nih.govmdpi.com
Mobile PhasePotassium phosphate (B84403) buffer (25 mM; pH 2.5) and methanol (80:20, v/v) mdpi.com
DetectionUV at 220 nm mdpi.com
Lower Limit of Quantification (LLOQ)0.25 µg/mL mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the column's stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. UPLC is almost invariably coupled with mass spectrometry (UPLC-MS) for the analysis of this compound due to the enhanced sensitivity required for kinetic studies in microsomes. researchgate.net The chromatographic component of these systems provides the high-efficiency separation needed prior to mass detection. The successful transfer of USP HPLC methods for lamotrigine to UPLC technology has been demonstrated, resulting in a nearly five-fold reduction in run time while maintaining method integrity, underscoring the efficiency of UPLC. waters.com

Capillary Electrophoresis (CE) is an alternative separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully developed and validated for the simultaneous determination of lamotrigine and its metabolites, including the N2-glucuronide. nih.govresearchgate.net

In this technique, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This allows for the separation of both charged and neutral analytes. A validated MEKC method for lamotrigine and its metabolites used a background electrolyte composed of borate (B1201080) buffer and sodium dodecyl sulfate (B86663) at a pH of 9.5. nih.govresearchgate.net This approach proved effective for analyzing the compounds in biological matrices and is suitable for in vitro samples, offering an alternative to traditional LC methods. nih.govmdpi.com

ParameterConditionSource
TechniqueMicellar Electrokinetic Capillary Chromatography (MEKC) nih.gov
Background Electrolyte (BGE)10 mM Borate and 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.5 nih.govresearchgate.net
Internal StandardMelatonin researchgate.net
Linear Range (Lamotrigine & Metabolites)1-20 µg/mL nih.govresearchgate.net

Liquid Chromatography (LC)

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification and sensitive quantification of metabolites in complex biological matrices.

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for analyzing this compound in in vitro research. nih.govinformahealthcare.com This hyphenated technique combines the superior separation capabilities of LC (or UPLC) with the high selectivity and sensitivity of MS.

In a typical LC-MS/MS workflow for in vitro studies, samples from microsomal incubations are injected into the LC system. After the parent drug and its metabolite are separated on the column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, which generates protonated precursor ions ([M+H]+) in positive ion mode. oup.com

For quantification, tandem MS is operated in Selected Reaction Monitoring (SRM) mode. In SRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is then monitored in the third quadrupole. This process provides exceptional specificity and reduces chemical noise. For this compound, the protonated molecule ([M+H]+) appears at a mass-to-charge ratio (m/z) of 432.1. Upon fragmentation, it yields a characteristic product ion corresponding to the parent lamotrigine molecule at m/z 256.0. nih.gov

This methodology has been used to measure the formation rates of this compound in human liver microsome banks and to investigate the kinetics of the enzymes responsible for its formation. nih.govnih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
This compound432.1256.0 nih.gov
Lamotrigine256.0211.0 oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of this compound. mdpi.comnih.gov This powerful technique offers high sensitivity and selectivity, enabling the detection and quantification of the metabolite in complex biological matrices. nih.govnih.gov

Direct Glucuronide Measurement without De-conjugation

A significant advantage of LC-MS/MS is its capacity for the direct measurement of this compound without the need for enzymatic or chemical de-conjugation (hydrolysis) back to the parent drug, lamotrigine. mdpi.comresearchgate.net This direct approach simplifies sample preparation and provides a more accurate representation of the metabolite's concentration. Methods have been developed and validated for the simultaneous quantification of both lamotrigine and this compound in various biological samples. mdpi.comnih.govnih.gov These methods typically involve protein precipitation from the sample, followed by chromatographic separation on a reversed-phase column and detection using tandem mass spectrometry. nih.govresearchgate.net

A study detailing the quantification of lamotrigine and its N2-glucuronide metabolite in dried blood spots (DBS) highlights the utility of this direct measurement approach. mdpi.com The method demonstrated good correlation with plasma concentrations, confirming its reliability for therapeutic drug monitoring. mdpi.comnih.gov

Table 1: LC-MS/MS Method Parameters for Direct Quantification of Lamotrigine and this compound in Dried Blood Spots mdpi.com

Parameter Value
Sample Type Dried Blood Spots (DBS)
Extraction Method Protein Precipitation
LC Column C8 Reversed-Phase
Detection Tandem Mass Spectrometry (MS/MS)
LLOQ (Lamotrigine) 0.1 µg/mL
LLOQ (this compound) 0.25 µg/mL
Intra-day Precision (RSD) < 13%
Inter-day Precision (RSD) < 8%

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Constant Neutral Loss Scanning for Glucuronic Acid

Constant neutral loss scanning is a specialized MS/MS technique used to selectively detect compounds that lose a specific neutral fragment during collision-induced dissociation. For glucuronide conjugates, this characteristic neutral loss corresponds to the mass of the glucuronic acid moiety (C6H8O6), which is approximately 176 Da. researchgate.netwaters.comnih.gov By setting the mass spectrometer to scan for all precursor ions that result in a product ion with a mass 176 Da lower, a profile of all glucuronidated compounds in a sample can be generated. researchgate.netsciex.com This method is highly effective for screening for glucuronide metabolites, including this compound, in complex mixtures without prior knowledge of the parent drug's structure. waters.comwaters.com The technique enhances the ability to identify and characterize glucuronide conjugates in various biological and environmental samples. nih.govacs.org

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry

High-resolution accurate-mass (HRAM) mass spectrometry, often utilizing technologies like Orbitrap, provides highly precise mass measurements, which aids in the confident identification of compounds. thermofisher.comthermofisher.com For this compound, HRAM MS can determine the elemental composition of the metabolite and its fragments with a high degree of certainty, reducing ambiguity in identification. researchgate.netnih.gov This is particularly valuable in metabolite identification studies where reference standards may not be available. HRAM has been successfully employed in the analysis of lamotrigine and its metabolites in various matrices, including environmental water samples where this compound was identified as a significant contaminant. acs.orgresearchgate.netnih.gov

Table 2: HRAM-MS for the Analysis of Antiepileptic Drugs Including Lamotrigine thermofisher.com

Parameter Details
Instrumentation Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer
Ionization Mode Heated Electrospray Ionization (H-ESI)
Scan Mode FullMS-ddMS2
Application Quantification and qualitative investigation of antiepileptic drugs

ddMS2: data-dependent MS2

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound. sarchemlabs.com By isolating the precursor ion of the metabolite and subjecting it to fragmentation, a characteristic fragmentation pattern is produced. This pattern, or "fingerprint," provides information about the structure of the molecule, including the site of glucuronidation. oup.com The fragmentation of this compound typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (lamotrigine) and the neutral loss of the glucuronic acid moiety. nih.govscholaris.ca This characteristic fragmentation is a key piece of evidence in confirming the identity of the metabolite. nih.gov

Complementary Spectroscopic Techniques

While mass spectrometry is a primary tool, other spectroscopic techniques provide complementary and confirmatory data for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules, including this compound. sarchemlabs.commdpi.com Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. mdpi.comresearchgate.net The synthesis and characterization of this compound have been reported, with NMR data being crucial for confirming the N2-position of the glucuronide attachment on the triazine ring. mdpi.com

Table 3: Reported ¹H and ¹³C NMR Chemical Shift Assignments for this compound Precursors mdpi.com

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
Methyl (2,3,4-tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate 7.88-7.37 (m, 15H), 5.92 (t, 1H), 5.65 (t, 1H), 5.37 (dd, 1H), 5.30 (d, 1H), 4.45 (d, 1H), 3.46 (s, 3H) 169.8, 165.2, 164.8, 164.4, 134.1-128.2 (18C), 96.5, 71.0, 70.3, 69.8, 68.5, 55.4
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate 5.45 (dd, 1H), 5.99 (dd, 1H), 5.81 (dd, 1H), 4.99 (m, 2H), 3.50 (s, 3H) 168.0, 165.1, 164.8, 164.6, 133.9-128.6 (18C), 96.9, 70.2, 68.4, 68.12, 68.09, 55.5

Note: Data is for precursor compounds used in the synthesis of this compound as detailed in the cited research. mdpi.com The complexity of the spectra reflects the benzoyl and acetyl protecting groups.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often coupled with high-performance liquid chromatography (HPLC), is a common technique for the quantification of Lamotrigine and its N2-glucuronide metabolite in biological samples. nih.gov The principle of this method lies in the ability of the analyte to absorb light in the UV spectrum. A UV detector measures the amount of light absorbed by the sample as it passes through a flow cell, and this absorbance is proportional to the concentration of the analyte.

For the analysis of lamotrigine, UV detection is frequently set at a wavelength of 306 nm. thieme-connect.comconicet.gov.ar However, other wavelengths, such as 210 nm, have also been utilized. ijpsr.com An adapted HPLC method with UV detection has been successfully used for the measurement of both lamotrigine and this compound in plasma. mdpi.com This method demonstrated good accuracy and precision, with a lower limit of quantification of 0.25 mg/L for both compounds. nih.gov

While UV detection is a robust and cost-effective technique, its sensitivity can be lower compared to mass spectrometry. Furthermore, potential interference from other compounds in the matrix that absorb at the same wavelength can be a limitation. ijpsr.com

Sample Preparation Strategies for Glucuronide Analysis

The analysis of glucuronide metabolites in complex biological matrices such as plasma necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov Several strategies are employed for the extraction and purification of this compound prior to analysis.

Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup. researchgate.net This technique involves the addition of an organic solvent, such as methanol or acetonitrile, to the biological sample (e.g., plasma). mdpi.comresearchgate.netmdpi.com The solvent disrupts the forces that keep proteins dissolved, causing them to precipitate out of the solution.

In a typical procedure for analyzing lamotrigine and its glucuronide, an aliquot of plasma is treated with ice-cold methanol, followed by centrifugation to pellet the precipitated proteins. mdpi.com The resulting supernatant, which contains the analytes, is then separated and can be further processed, for example, by evaporation to dryness and reconstitution in the mobile phase. mdpi.com While simple and fast, protein precipitation may result in a less clean extract compared to other methods, potentially leading to matrix effects in the subsequent analysis. scispace.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more selective sample preparation technique that provides a cleaner extract than protein precipitation. gilsoncn.com This method utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering substances can be washed away, and the analyte of interest is then eluted with a suitable solvent. gilsoncn.com

For the analysis of this compound, various SPE cartridges with different chemistries have been employed. acs.org For instance, Strata-X-C cartridges have been used for the extraction of both lamotrigine and its N2-glucuronide from dried blood spots. mdpi.com The process can be automated, allowing for high-throughput analysis. gilsoncn.com Studies have shown excellent extraction recoveries, often ranging from 75% to 99%, with good reproducibility. gilsoncn.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov While less common for this compound analysis compared to protein precipitation and SPE, it has been used for the parent drug. mdpi.comspringermedizin.de The choice of solvent and the pH of the aqueous phase are critical parameters that influence the extraction efficiency. For lamotrigine, solvents like dichloromethane (B109758) and tert-butyl methyl ether have been used. mdpi.com Given the hydrophilic nature of the glucuronide moiety, modifications to the standard LLE protocol would be necessary to achieve efficient extraction of this compound.

Considerations for Glucuronide Quantification in Complex Matrices

The quantification of glucuronide metabolites like this compound in complex biological matrices presents several analytical challenges. nih.gov The highly hydrophilic nature of glucuronides can make their extraction from biological fluids difficult. researchgate.net

Matrix Effects: Biological matrices such as plasma contain numerous endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays. nih.gov This can significantly impact the accuracy and precision of the results. Proper sample preparation techniques, like SPE, are crucial to minimize these matrix effects. scispace.com

Analyte Stability: Some glucuronide metabolites can be unstable and may hydrolyze back to the parent drug during sample collection, storage, and processing. nih.govresearchgate.net While N-glucuronides like this compound are generally more stable than acyl glucuronides, it is still an important consideration. researchgate.netnih.gov For instance, this compound has been observed to undergo transformation in wastewater treatment plants. researchgate.net

Internal Standards: The use of an appropriate internal standard is essential to correct for variability during sample preparation and analysis. researchgate.net Ideally, a stable isotope-labeled version of the analyte is the best choice for an internal standard as it has nearly identical chemical and physical properties to the analyte.

Method Validation: A thorough method validation is critical to ensure the reliability of the analytical data. nih.gov This includes assessing parameters such as selectivity, accuracy, precision, linearity, and stability of the analyte in the biological matrix. nih.govresearchgate.net

Computational Modeling and in Silico Approaches for Ugt Mediated Glucuronidation

Prediction of UGT Substrate Specificity

The prediction of which UGT isoforms are responsible for the glucuronidation of a given substrate is a critical step in drug metabolism studies. For lamotrigine (B1674446), in vitro studies have identified UGT1A4 and UGT2B7 as the primary enzymes involved in its N2-glucuronidation. nih.govnih.gov More recent research has also implicated UGT2B10 in this metabolic pathway. nih.gov

A study developing a population pharmacokinetic model for lamotrigine highlighted the influence of genetic variants in UGT2B7 on the drug's clearance, further emphasizing the role of this isoform. researchgate.net Such models, which integrate genetic information with clinical and biochemical data, are instrumental in predicting interindividual variability in drug response.

Homology Modeling of UGT Enzymes

The development of accurate three-dimensional structures of UGT enzymes is paramount for understanding their function. However, the membrane-bound nature of human UGTs has made their crystallization and subsequent X-ray diffraction analysis challenging. helsinki.fi

Insights into Substrate and Cosubstrate Binding

In the absence of crystal structures, homology modeling has become a valuable technique. frontiersin.org These models are typically built using the crystal structures of related proteins, such as plant glycosyltransferases, as templates. researchgate.net Homology models of UGT enzymes provide a structural framework for visualizing the active site and understanding how substrates like lamotrigine and the cosubstrate, UDP-glucuronic acid (UDPGA), bind.

These models suggest that the C-terminal domain of UGTs, which binds the UDPGA cosubstrate, is highly conserved across the UGT family. researchgate.net In contrast, the N-terminal domain, responsible for substrate binding, exhibits greater variability, which accounts for the diverse substrate specificities of different UGT isoforms. researchgate.net For example, despite a high degree of sequence identity (over 90%), UGT1A3 and UGT1A4 exhibit different substrate preferences, with UGT1A4 being the primary enzyme for lamotrigine glucuronidation. oup.comresearchgate.netresearchgate.net

Challenges Due to Lack of X-ray Crystal Structures

The primary challenge in the homology modeling of UGT enzymes remains the absence of high-resolution X-ray crystal structures for human UGTs. helsinki.fi This limitation means that the resulting models are predictions and may not fully capture the dynamic nature of the enzyme and the precise interactions with substrates. The accuracy of homology models is heavily dependent on the sequence identity between the target protein and the template structure. While the structure of a partial domain of human UGT2B7 has been solved, full-length structures are still elusive. frontiersin.org This scarcity of structural data hinders the development of highly accurate computational models for predicting UGT-mediated metabolism.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Models

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These methods have been applied to understand the substrate requirements of UGT enzymes.

3D-QSAR models have been developed for UGT2B7, one of the key enzymes in lamotrigine metabolism. tandfonline.com These models can predict the binding affinity (Km values) of potential substrates. A pharmacophore model for UGT2B7 substrates was found to consist of a glucuronidation site, a hydrogen bond acceptor, and three hydrophobic regions. tandfonline.com Such models can be used as a high-throughput screening tool to predict whether a new chemical entity is likely to be a substrate for UGT2B7. tandfonline.com

Pharmacophore models have also been established for other UGT isoforms, such as UGT1A3, where lamotrigine was used as a test substrate. researchgate.net While lamotrigine was found to be a poor substrate for UGT1A3, its inclusion in the study helped to validate the model's ability to distinguish between good and poor substrates. researchgate.net These models often incorporate an essential "glucuronidation feature" to align substrates in a catalytically relevant orientation. annualreviews.org

Molecular Interactions Governing UGT Selectivity

The selectivity of UGT enzymes for their substrates is governed by specific molecular interactions within the enzyme's active site. Although detailed structural information is limited, a combination of homology modeling, mutagenesis studies, and in vitro experiments has shed light on these interactions.

The differences in substrate selectivity between highly homologous enzymes like UGT1A3 and UGT1A4 are attributed to variations in the amino acid residues lining the substrate-binding pocket. researchgate.netresearchgate.net For instance, chimeragenesis studies, where domains are swapped between UGT1A3 and UGT1A4, have helped to pinpoint regions responsible for substrate specificity. researchgate.net

The interaction between lamotrigine and the active site of UGT1A4 and UGT2B7 is thought to involve a combination of hydrophobic interactions and hydrogen bonding. The pharmacophore models suggest the importance of hydrophobic regions adjacent to the site of glucuronidation. annualreviews.org The kinetics of lamotrigine N2-glucuronidation can be complex, sometimes exhibiting atypical (Hill kinetics) rather than standard Michaelis-Menten kinetics, particularly for the UGT2B7-mediated component. nih.govresearchgate.net This suggests potential allosteric binding or the involvement of multiple binding sites within the enzyme.

Furthermore, interactions between different UGT enzymes (UGT-UGT interactions) can also modulate their catalytic activity, adding another layer of complexity to the prediction of drug metabolism. frontiersin.orgcore.ac.uk

Chemical and Chemoenzymatic Synthesis of Lamotrigine N2 Glucuronide for Research Applications

Enzymatic Synthesis for Reference Standard Production

Enzymatic synthesis offers a biomimetic approach to producing Lamotrigine (B1674446) N2-glucuronide, closely mirroring the metabolic pathway in humans. This method typically involves the use of liver-derived enzyme preparations or specific recombinant enzymes.

Using Human Liver Microsomes

Human liver microsomes (HLMs) serve as a comprehensive source of drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) responsible for lamotrigine conjugation. doctorlib.org Studies utilizing HLMs have been fundamental in characterizing the formation of Lamotrigine N2-glucuronide. doctorlib.org

Research has shown that the N2-glucuronidation of lamotrigine by HLMs exhibits atypical kinetics. researchgate.netnih.gov This kinetic profile is best described by a combination of the Michaelis-Menten equation and the Hill equation, suggesting the involvement of multiple enzymes or complex enzyme-substrate interactions. researchgate.netnih.gov Specifically, the kinetics are characterized by a Michaelis-Menten component and a Hill component. researchgate.netnih.gov The use of HLMs allows for the study of these complex interactions in an environment that closely resembles physiological conditions. researchgate.net

Using Recombinant UGT Enzymes

To identify the specific enzymes responsible for lamotrigine glucuronidation, researchers employ recombinant UGT enzymes expressed in cell lines. researchgate.net This approach has pinpointed UGT1A4 as a principal enzyme in the formation of this compound. doctorlib.orgnih.gov UGT1A4 is primarily responsible for the Michaelis-Menten kinetic component observed in HLM studies. researchgate.netnih.gov

Further investigations have implicated other UGT isoforms in this metabolic pathway. While exhibiting lower activity, UGT2B7 is believed to be responsible for the Hill component of the reaction kinetics. researchgate.netnih.gov More recent research leveraging robust reaction phenotyping has also identified UGT2B10 as a significant contributor to lamotrigine N2-glucuronidation, alongside UGT1A4. nih.govresearchgate.net Mapping experiments have revealed that a range of UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B4, can catalyze the formation of the N2-glucuronide. nih.govresearchgate.net

Enzyme/SystemKinetic Profile/RoleReference
Human Liver Microsomes (HLMs) Atypical (Michaelis-Menten + Hill components) researchgate.netnih.gov
Recombinant UGT1A4 Michaelis-Menten kinetics; principal enzyme researchgate.netnih.gov
Recombinant UGT2B7 Hill kinetics; contributes to overall reaction researchgate.netnih.gov
Recombinant UGT2B10 Significant contributor alongside UGT1A4 nih.govresearchgate.net

Reaction Conditions and Yield Optimization

The synthesis of this compound using enzymatic methods requires carefully controlled reaction conditions to optimize yield and ensure reproducibility.

A typical incubation mixture includes the enzyme source (HLMs or recombinant UGTs), the substrate lamotrigine, and the essential cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA), which donates the glucuronic acid moiety. doctorlib.org The reaction is carried out in a buffered solution, commonly Tris-HCl or potassium phosphate (B84403) buffer at a physiological pH of 7.4. taylorandfrancis.com

Several factors can be adjusted to optimize the reaction. The addition of magnesium chloride (MgCl₂) is common, as divalent cations can be important for enzyme activity. taylorandfrancis.com To ensure the cofactor can access the enzyme's active site within the microsomal membrane, a pore-forming agent like alamethicin (B1591596) is often included in the incubation mixture. taylorandfrancis.com Furthermore, the presence of bovine serum albumin (BSA) has been shown to influence the kinetics, particularly for the UGT2B7-mediated component. researchgate.netnih.gov

ParameterTypical ConditionReference
Enzyme Source Human Liver Microsomes or Recombinant UGTs researchgate.nettaylorandfrancis.com
Substrate Lamotrigine (e.g., 1-10 mM) taylorandfrancis.com
Cofactor Uridine Diphosphate-Glucuronic Acid (UDPGA, e.g., 5 mM)
Buffer Tris-HCl (50 mM, pH 7.4) or Potassium Phosphate (100 mM, pH 7.4) taylorandfrancis.com
Additives MgCl₂ (5 mM), Alamethicin (100 µg/mg protein) taylorandfrancis.com
Temperature 37°C
Incubation Time 60–120 minutes

Chemical Synthesis Strategies

Chemical synthesis provides an alternative route to this compound, offering the potential for larger-scale production and avoiding the complexities of biological systems. This approach relies on the principles of organic chemistry to achieve regioselective glucuronidation.

Glucuronyl Donor Design and Regioselectivity

A key challenge in the chemical synthesis of this compound is achieving regioselectivity—directing the glucuronic acid moiety specifically to the N2-position of the triazine ring. This is accomplished through the careful design of the glucuronyl donor, which is a protected form of glucuronic acid.

The protecting groups on the glucuronic acid donor play a critical role. Acetyl-protected donors have proven to be highly effective. nih.gov For instance, the use of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is considered the most efficient method for synthesizing the N2-glucuronide. nih.govdntb.gov.ua While other donors, such as those with benzoyl protecting groups, have been investigated, the acetylated version provides superior yields for the desired N2-conjugate. nih.govdntb.gov.ua Attempts to synthesize the N5-glucuronide by using bulkier protecting groups to sterically hinder the N2-position have been considered, but face challenges due to the symmetrical nature of the triazine ring.

Specific Reagents and Conditions

The most successful chemical synthesis of this compound employs methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as the glucuronyl donor. nih.govdntb.gov.ua The reaction is typically performed using nitromethane as the solvent and cadmium carbonate (CdCO₃) as a base. nih.govdntb.gov.ua This specific combination of reagents and conditions has been shown to produce the this compound in a high yield of 41%. nih.govdntb.gov.ua

Alternative conditions, such as using the acetylated donor in a melt form without a base, have resulted in significantly lower yields of only 8%. nih.gov This highlights the critical role of the solvent and base in promoting the desired N-glycosylation reaction. nih.gov Following the coupling reaction, the protecting groups (acetyl groups) are removed to yield the final this compound product.

ComponentSpecific Reagent/ConditionYieldReference
Glucuronyl Donor Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate41% nih.govdntb.gov.ua
Solvent Nitromethane41% nih.govdntb.gov.ua
Base Cadmium Carbonate (CdCO₃)41% nih.govdntb.gov.ua
Alternative Method Melt form (no base)8% nih.gov

Purity Assessment and Characterization of Synthesized Metabolite

Following the synthesis of this compound, a crucial step involves the rigorous assessment of its purity and the definitive characterization of its chemical structure. This ensures that the synthesized metabolite is suitable for use as an analytical standard or in further research applications. sarchemlabs.com A combination of chromatographic and spectroscopic techniques is employed for this purpose. sarchemlabs.comvulcanchem.com

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the synthesized this compound. sarchemlabs.comvulcanchem.com HPLC systems equipped with a C8 or C18 reverse-phase column and a UV detector are commonly utilized. nih.govmdpi.com The method's precision is demonstrated by low relative standard deviation (RSD%) values, often below 4.3%, with high accuracy. nih.gov For instance, one method used a C8 column with a mobile phase of methanol (B129727) and a pH 3.5 phosphate buffer, achieving good separation and linearity for quantification. nih.gov Another approach employed a Supelcosil C18 column for analysis. mdpi.com Purity levels of greater than 95% are typically sought and achieved for the synthesized standard. sussex-research.com

The structural identity of this compound is unequivocally confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sarchemlabs.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the metabolite. vulcanchem.comnih.gov In Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis, the ion transition for this compound is observed at a mass-to-charge ratio (m/z) of 432.1 > 256.0. nih.gov This transition represents the fragmentation of the parent ion (m/z 432.1) into the lamotrigine aglycone (m/z 256.0), confirming the presence of the glucuronide conjugate. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule, confirming that the glucuronic acid moiety is attached at the N2 position of the triazine ring. vulcanchem.comnih.gov Both ¹H-NMR (proton) and ¹³C-NMR (carbon) spectra are recorded. nih.gov To aid in the complete and unambiguous assignment of all proton and carbon signals, advanced 2D-NMR experiments such as IP-COSY, HSQC, HMBC, and NOESY are performed. nih.gov The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital as it shows long-range correlations between protons and carbons, which helps to establish the connectivity between the glucuronide sugar and the lamotrigine core. nih.gov

The collective data from these analytical methods provide a comprehensive profile of the synthesized this compound, confirming its high purity and verifying its structural integrity for its intended use in research. sarchemlabs.comvenkatasailifesciences.com

Data Tables

Table 1: Analytical Techniques for Purity and Characterization

Technique Purpose Key Parameters/Observations Reference
HPLC-UV Purity Assessment & Quantification C8 or C18 column; UV detection at ~220 nm; Linearity range 0.1-15.0 µg/mL. nih.govmdpi.com
UHPLC-MS/MS Identification & Quantification Ion Transition: m/z 432.1 > 256.0. nih.gov
HRMS (ESI) Accurate Mass Determination Confirms calculated molecular formula (C₁₅H₁₆Cl₂N₅O₆⁺). mdpi.comnih.gov
¹H-NMR Structural Elucidation Provides chemical shifts and coupling constants for all protons. nih.gov
¹³C-NMR Structural Elucidation Provides chemical shifts for all carbon atoms. nih.gov

| 2D-NMR (COSY, HSQC, HMBC) | Definitive Structure Confirmation | Establishes connectivity between atoms, confirming the N2-linkage. | nih.gov |

Table 2: Representative Mass Spectrometry Data

Analysis Type Ion Transition (m/z) Compound Fragment Reference

| Tandem MS (MS/MS) | 432.1 → 256.0 | [M+H]⁺ → [Lamotrigine+H]⁺ | nih.gov |

Table 3: Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are expressed in parts per million (ppm). Data is based on research by Olsen et al. (2012) and may vary slightly based on solvent and experimental conditions. nih.gov

Position ¹H δ (ppm), multiplicity (J in Hz) ¹³C δ (ppm)
Lamotrigine Moiety
3 155.3
5 156.0
6 154.2
1' 129.8
2' 134.1
3' 128.5
4' 7.74, d (7.8) 128.8
5' 7.63, t (7.9) 132.0
6' 7.79, d (7.9) 132.8
Glucuronide Moiety
1'' 6.09, d (9.4) 85.0
2'' 4.20, t (9.2) 73.1
3'' 4.14, t (9.2) 75.3
4'' 4.18, t (9.5) 71.3
5'' 4.49, d (9.8) 76.0

In Vitro Metabolic Interactions Involving Lamotrigine N2 Glucuronidation

Enzyme Inhibition Studies with Specific UGT Inhibitors

Hecogenin (B1673031) is recognized as a selective inhibitor of the UGT1A4 enzyme. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that hecogenin effectively abolishes the Michaelis-Menten component of lamotrigine (B1674446) N2-glucuronidation. nih.govresearchgate.net This inhibitory action is specific, as hecogenin does not affect the Hill component of the reaction, providing strong evidence for UGT1A4's primary role in the high-capacity, low-affinity phase of lamotrigine glucuronidation. nih.govresearchgate.net The use of hecogenin has been crucial in confirming that UGT1A4 is a major contributor to this metabolic pathway. nih.govnih.gov

Recent investigations have identified UGT2B10 as another key enzyme in lamotrigine N2-glucuronidation. nih.gov Desloratadine (B1670295), a potent and relatively selective competitive inhibitor of UGT2B10, has been used as a chemical tool to confirm this isoform's involvement. nih.govnih.gov In studies with human liver microsomes, desloratadine was used alongside hecogenin to quantitatively determine the fraction of lamotrigine metabolism attributable to UGT1A4 and UGT2B10. nih.gov These inhibition studies have provided nascent evidence suggesting that drug-drug interactions, such as the one observed with valproic acid, may arise from the inhibition of the UGT2B10-mediated pathway. nih.gov

Impact of Concomitant Compounds on Glucuronidation Rates (In Vitro Mechanistic Basis)

The co-administration of other drugs can significantly alter the rate of lamotrigine N2-glucuronidation. In vitro studies have provided a mechanistic basis for these clinically observed interactions.

The interaction between lamotrigine and valproic acid is well-documented, with valproic acid known to inhibit lamotrigine's metabolism. In vitro studies have elucidated that valproic acid specifically targets the Hill component of lamotrigine N2-glucuronidation, which is catalyzed by UGT2B7. nih.govresearchgate.net Valproic acid at a concentration of 10 mM was shown to abolish the Hill component without affecting the Michaelis-Menten component mediated by UGT1A4. nih.govresearchgate.net The inhibitory constant (Ki) values for the inhibition of the Hill component by valproic acid were determined to be 2465 ± 370 µM in the absence of bovine serum albumin (BSA) and 387 ± 12 µM in the presence of 2% BSA. nih.govresearchgate.net This significant reduction in the Ki value in the presence of BSA suggests a more potent inhibition under conditions that may better mimic the in vivo environment. nih.gov Some evidence also suggests that the pharmacokinetic interaction between lamotrigine and valproic acid could be due to the inhibition of the UGT2B10-mediated pathway. nih.gov

Table 1: Inhibitory Constants (Ki) of Valproic Acid on the Hill Component of Lamotrigine N2-Glucuronidation

ConditionKi Value (µM)
Without BSA2465 ± 370
With 2% BSA387 ± 12

Data sourced from Rowland et al. (2006). nih.govresearchgate.net

Further evidence for the role of UGT2B7 in lamotrigine N2-glucuronidation comes from inhibition studies with fluconazole (B54011) and zidovudine (B1683550). nih.gov Both compounds are known inhibitors of UGT2B7. nih.govnih.govnih.gov The observation that zidovudine and fluconazole inhibit the Hill component of lamotrigine metabolism in human liver microsomes strongly supports the involvement of UGT2B7 in this pathway. nih.gov Fluconazole acts as a selective competitive inhibitor of UGT2B7. nih.govnih.gov The inhibitory effect of these compounds on UGT2B7-mediated metabolism provides a mechanistic explanation for potential drug interactions with lamotrigine.

Modulation of UGT Activity by Endogenous Factors (In Vitro Insights)

The activity of UGT enzymes can be modulated by endogenous substances, which can influence the rate of lamotrigine N2-glucuronidation. In vitro studies have shown that bovine serum albumin (BSA) can activate UGT2B7, the enzyme responsible for the Hill component of lamotrigine metabolism. nih.gov The presence of 2% BSA was found to activate this pathway, suggesting that endogenous proteins may play a role in regulating lamotrigine's metabolism. nih.gov Furthermore, a study in fresh human hepatocytes indicated that activators of nuclear receptors such as PXR, CAR, PPAR-α, and AhR can increase the formation of lamotrigine N2-glucuronide, suggesting that endogenous signaling molecules that act on these receptors could modulate lamotrigine's clearance. nih.gov

Inhibition by Endogenous Metabolites

The N2-glucuronidation of lamotrigine can be significantly inhibited by endogenous compounds, most notably valproic acid (VPA). nih.govresearchgate.net Studies have shown that the interaction between lamotrigine and valproic acid arises from the inhibition of the UGT2B7 enzyme. nih.govresearchgate.net In human liver microsomes, lamotrigine N2-glucuronidation exhibits atypical kinetics, which can be described by a model combining both Hill and Michaelis-Menten equations. nih.govresearchgate.net Research indicates that UGT2B7 is responsible for the Hill component (low-Km, low-capacity) of this kinetic profile, while UGT1A4 accounts for the Michaelis-Menten component (high-Km, high-capacity). nih.govresearchgate.net

Valproic acid acts as a selective inhibitor of the UGT2B7-mediated Hill component, without affecting the UGT1A4-catalyzed Michaelis-Menten component. nih.govresearchgate.net The inhibitory constant (Ki) for this interaction has been determined under different experimental conditions, as detailed in the table below. The presence of bovine serum albumin (BSA) in the in vitro system, which sequesters inhibitory free fatty acids, has been shown to significantly lower the Ki value, bringing it closer to clinically observed concentrations and thus better predicting the in vivo interaction. nih.govresearchgate.net

Table 1: Inhibition of the Hill Component of Lamotrigine N2-Glucuronidation by Valproic Acid nih.govresearchgate.net
ConditionInhibitory Constant (Ki) &micro;M
In the absence of BSA (2%)2465 +/- 370
In the presence of BSA (2%)387 +/- 12

Competitive Inhibition by UDP

The glucuronidation reaction involves the transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to lamotrigine, a process catalyzed by UGT enzymes. nih.govwikipedia.org This enzymatic reaction yields two products: this compound and uridine diphosphate (UDP). youtube.com

As the reaction proceeds, the concentration of the co-product UDP increases. Research has identified UDP as a competitive inhibitor of the UGT enzyme. youtube.com It competes with the co-substrate UDPGA for binding to the enzyme's active site. This product inhibition mechanism can modulate the rate of glucuronidation; as UDP accumulates in the microenvironment of the enzyme, it can slow down the formation of this compound. youtube.com Sequestration of UDP, for instance by adding magnesium chloride to the incubation, can help mitigate this inhibitory effect in in vitro experimental setups. youtube.com

Inhibition by Long-Chain Fatty Acids

In vitro studies of glucuronidation using microsomal preparations can be influenced by the release of endogenous long-chain unsaturated fatty acids from the microsomal membranes. researchgate.netrsc.org These fatty acids, such as oleic acid, linoleic acid, and arachidonic acid, have been shown to be inhibitors of UGT enzymes, including UGT2B7, which is involved in lamotrigine metabolism. nih.govresearchgate.net

The inhibitory mechanism appears to be particularly relevant for enzymes like UGT2B7. The inhibition can be reversed by the addition of albumin, such as bovine serum albumin (BSA) or fatty acid-free human serum albumin (HSAFAF), to the incubation medium. researchgate.net Albumin sequesters these inhibitory fatty acids, thereby preventing their interaction with the UGT enzymes. researchgate.net This phenomenon, often termed the "albumin effect," leads to a decrease in the Michaelis constant (Km) of the reaction, effectively enhancing the enzyme's activity at lower substrate concentrations. researchgate.net The presence of albumin in in vitro assays is therefore crucial for obtaining kinetic data that more accurately reflect in vivo conditions, where albumin also binds fatty acids. nih.govresearchgate.net Studies have demonstrated that fatty acids can increase the Km values for glucuronidation reactions by 3- to 6-fold, an effect that is nullified by the addition of BSA. researchgate.net

Q & A

Q. What are the primary methodologies for synthesizing Lamotrigine N2-glucuronide, and how do they optimize yield and purity?

this compound is synthesized via chemo-enzymatic approaches. A key method involves reacting lamotrigine with benzoylated uronic acid building blocks, using CdCO₃ as a base in nitromethane, achieving a 41% yield . This method avoids side reactions (e.g., fluorine elimination observed with 4-deoxy-4-fluoro derivatives) and ensures high purity through nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS/MS) validation .

Q. How is this compound characterized analytically, and what regulatory standards are followed?

Analytical characterization employs nuclear magnetic resonance (¹H- and ¹³C-NMR), LC/MS/MS, and high-performance liquid chromatography (HPLC). These methods validate structural integrity and quantify metabolites in biological matrices (e.g., hepatocyte media or urine) . Compliance with pharmacopeial standards (USP/EP) is ensured through traceable reference materials .

Q. What is the role of UDP-glucuronosyltransferases (UGTs) in Lamotrigine N2-glucuronidation?

UGT1A4 is the primary enzyme responsible for N2-glucuronidation, but recent studies identify UGT2B10 as a significant contributor, accounting for 32–57% of the metabolic activity in human liver microsomes. Phenotyping strategies using recombinant enzymes and selective inhibitors (hecogenin for UGT1A4, desloratadine for UGT2B10) confirm dual enzymatic involvement .

Advanced Research Questions

Q. How do experimental models (e.g., humanized-liver mice) replicate human glucuronidation pathways, and what limitations exist?

Humanized-liver mice express human UGT1A4, enabling this compound formation similar to humans. However, discrepancies arise in urinary excretion profiles due to interspecies differences in renal clearance and transporter activity. For example, control mice predominantly excrete lamotrigine N2-oxide, highlighting the need for cautious extrapolation of in vivo data .

Q. What kinetic parameters govern Lamotrigine N2-glucuronidation, and how do drug-drug interactions alter these dynamics?

Michaelis-Menten kinetics reveal substrate inhibition in UGT1A4-mediated glucuronidation. Valproic acid inhibits UGT2B10, reducing lamotrigine clearance by 30–50% in vivo. Apparent intrinsic clearance (CLint) values derived from recombinant enzymes (e.g., UGT1A4 CLint = 0.42–0.64 mL/min/mg) inform physiologically based pharmacokinetic (PBPK) models for dose adjustments during polytherapy .

Q. How do pregnancy-induced physiological changes affect this compound pharmacokinetics?

Increased estradiol levels during pregnancy enhance renal clearance of this compound by 20–35%, necessitating dose escalation. Plasma concentration monitoring is critical, as reduced metabolite accumulation correlates with seizure recurrence risk .

Q. What advanced oxidation techniques degrade this compound in environmental matrices, and what efficiency metrics apply?

Electrochemical advanced oxidation processes (EAOPs) using stainless steel anodes achieve 98.5% mineralization at 1.38 mA/cm² with 75 ppm Na₂SO₄. Mineralization current efficiency (MCE) is higher for stainless steel (1312 kWh/kg TOC) than Ti/DSA anodes (2942 kWh/kg TOC) due to combined electro-oxidation and coagulation mechanisms .

Methodological Guidance

Q. How should researchers resolve contradictions in UGT isoform contributions across studies?

Use orthogonal approaches:

  • Recombinant enzyme assays to isolate isoform-specific activity.
  • Chemical inhibition (hecogenin/desloratadine) in human liver microsomes.
  • RAF/REF scaling to quantify fractional contributions (e.g., UGT2B10 fm = 0.32–0.57) .

Q. What in vitro systems best model hepatic glucuronidation for lamotrigine?

DMSO-treated Huh7 hepatocytes retain UGT activity, producing quantifiable N2-glucuronide levels (LC/MS/MS detection limit: 0.1 ng/mL). Incubation parameters (e.g., 18-hour exposure to lamotrigine) must balance metabolite yield and cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamotrigine N2-glucuronide
Reactant of Route 2
Lamotrigine N2-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.